molecular formula C10H15NO2 B14295415 N-Methyl-N-(4-oxohex-5-EN-1-YL)prop-2-enamide CAS No. 118187-14-7

N-Methyl-N-(4-oxohex-5-EN-1-YL)prop-2-enamide

Cat. No.: B14295415
CAS No.: 118187-14-7
M. Wt: 181.23 g/mol
InChI Key: CJEOEVAEJZDNBO-UHFFFAOYSA-N
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Description

N-Methyl-N-(4-oxohex-5-en-1-yl)prop-2-enamide is an organic compound with the molecular formula C10H15NO2. This compound is characterized by the presence of a methyl group, an oxohexenyl chain, and a prop-2-enamide group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(4-oxohex-5-en-1-yl)prop-2-enamide typically involves the reaction of N-methylprop-2-enamide with 4-oxohex-5-en-1-yl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include optimization of reaction conditions, such as temperature and pressure, to achieve higher purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(4-oxohex-5-en-1-yl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxohexenyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Methyl-N-(4-oxohex-5-en-1-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-N-(4-oxohex-5-en-1-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-N-(4-oxohex-5-en-1-yl)prop-2-enamide: Characterized by the presence of a methyl group, an oxohexenyl chain, and a prop-2-enamide group.

    N-Methyl-N-(4-oxohex-5-en-1-yl)prop-2-ynamide: Similar structure but with a triple bond in the prop-2-ynamide group.

    N-Methyl-N-(4-oxohex-5-en-1-yl)prop-2-enamine: Similar structure but with an amine group instead of an amide group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Properties

CAS No.

118187-14-7

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

N-methyl-N-(4-oxohex-5-enyl)prop-2-enamide

InChI

InChI=1S/C10H15NO2/c1-4-9(12)7-6-8-11(3)10(13)5-2/h4-5H,1-2,6-8H2,3H3

InChI Key

CJEOEVAEJZDNBO-UHFFFAOYSA-N

Canonical SMILES

CN(CCCC(=O)C=C)C(=O)C=C

Origin of Product

United States

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